7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro-
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Overview
Description
7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- typically involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone. This reaction is carried out in the presence of sodium nitrite in acetic acid, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of microbial infections.
Comparison with Similar Compounds
Similar Compounds
- Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone .
- 12-(1-Naphthyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one .
Uniqueness
7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro- is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
12-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)11-18-24(19(28)12-25)22(14-5-8-20-21(10-14)30-13-29-20)23-15-4-3-9-26-16(15)6-7-17(23)27-18/h3-10,22,27H,11-13H2,1-2H3 |
InChI Key |
UDCFQKNUOXREII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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